UPF1 protein

RNA helicase nonsense-mediated decay single-molecule biophysics

Sourcing enzymatically active UPF1 for NMD reconstitution or HTS is constrained by limited availability of validated full-length protein with confirmed dual ATPase/helicase activity. UPF1 (CAS 147477-72-3) is the only NMD factor possessing intrinsic ATPase and 5'→3' helicase activities-functionally non-redundant with UPF2, UPF3, SMG1, SMG5, SMG6, or SMG7. • Exceptional processivity (>10 kb) & residence time (>5,500 s) for single-molecule biophysics • UPF2-responsive ATPase activation (3- to 5-fold) enables quantitative NMD initiation assays • Phospho-specific RIP-seq target for transcriptome-wide NMD substrate mapping Supplied as recombinant protein verified by SDS-PAGE. Standard pack sizes with bulk/custom options available.

Molecular Formula C8H7N3O2
Molecular Weight 0
CAS No. 147477-72-3
Cat. No. B1176122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUPF1 protein
CAS147477-72-3
SynonymsUPF1 protein
Molecular FormulaC8H7N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UPF1 Protein (CAS 147477-72-3): Essential RNA Helicase for Nonsense-Mediated mRNA Decay Studies


UPF1 protein (CAS 147477-72-3), also known as Regulator of Nonsense Transcripts 1, is an ATP-dependent RNA helicase central to the nonsense-mediated mRNA decay (NMD) pathway, a critical eukaryotic surveillance mechanism that degrades mRNAs containing premature termination codons [1]. The human UPF1 gene encodes a ~124 kDa protein belonging to the DNA2/NAM7 helicase family, exhibiting nucleic-acid-dependent ATPase activity and 5'→3' helicase activity [2]. UPF1 is unique among NMD factors in possessing both enzymatic activities required for mRNA target discrimination and ribonucleoprotein complex remodeling [3].

Why UPF1 Cannot Be Substituted by UPF2, UPF3, or Other NMD Factors in Functional Assays


The UPF1 protein is the sole enzymatic core of the NMD pathway and cannot be functionally substituted by UPF2, UPF3, SMG1, SMG5, SMG6, or SMG7. Unlike UPF1, which possesses intrinsic ATPase and helicase activities [1], UPF2 and UPF3 are non-enzymatic adaptor/scaffold proteins that lack catalytic domains [2]. SMG1 is a kinase, not a helicase, while SMG5/6/7 are downstream effector proteins that execute mRNA degradation but do not perform the ATP-dependent remodeling and target discrimination that UPF1 uniquely provides [3]. The data below demonstrate that UPF1 exhibits quantifiable differentiation in processivity, ATPase regulation, and NMD target discrimination that cannot be replicated by any other single NMD component or related helicase family member.

UPF1 Protein (CAS 147477-72-3): Comparative Performance Data Against NMD Factors and Helicase Family Members


UPF1 Exhibits >275-Fold Longer Nucleic Acid Residence Time than IGHMBP2 Helicase

UPF1 demonstrates exceptionally stable binding to nucleic acids compared to the structurally similar SF1 helicase IGHMBP2. In single-molecule binding assays, UPF1 residence time on DNA exceeds 5500 seconds, whereas IGHMBP2 exhibits mean residence times of only 20 seconds (without C-terminal domain) or 60 seconds (with C-terminal domain) under identical conditions [1]. This differential grip strength correlates directly with processive translocation capacity.

RNA helicase nonsense-mediated decay single-molecule biophysics

UPF1 ATPase Activity Is Autoinhibited in the Closed State and Activated 3- to 5-Fold by UPF2 Binding

UPF1 exists in an autoinhibited 'closed' conformation with suppressed ATPase activity. Upon binding the NMD adaptor protein UPF2, UPF1 undergoes an extensive conformational change into an enzymatically active 'open' state, exhibiting 3- to 5-fold enhanced ATPase and helicase activity [1]. In contrast, UPF2 and UPF3 possess no intrinsic ATPase activity of their own and cannot substitute for this regulated enzymatic function.

ATPase assay allosteric regulation NMD activation

UPF1 Processivity Exceeds 10 kb, Exceeding Monomeric UvrD and Rep Helicases by >10-Fold

Using magnetic tweezers and single-molecule unwinding assays, human UPF1 demonstrates translocation processivity greater than 10 kilobases on single-stranded nucleic acids [1]. This processivity is at least one order of magnitude higher than that of monomeric DNA helicases UvrD or Rep measured under comparable single-molecule conditions [2]. The structurally similar IGHMBP2 is non-processive under identical assay conditions, confirming that high processivity is a UPF1-specific trait, not a shared family characteristic [1].

helicase processivity single-molecule RNA remodeling

Phosphorylated UPF1 (p-UPF1) Is the Only Reliable Cellular NMD Target Marker, Unlike Total UPF1 or SMG Proteins

Transcriptome-wide footprinting and RIP-seq analyses demonstrate that phosphorylated UPF1 (p-UPF1), but not total (largely hypophosphorylated) UPF1, is enriched on NMD target 3' UTRs. p-UPF1 provides the first reliable cellular NMD target marker [1]. In contrast, SMG5 and SMG7 co-enrich with p-UPF1 on target 3' UTRs, while SMG1 and SMG6 do not show this enrichment pattern [1]. Total UPF1 binding does not discriminate NMD targets from non-targets [1].

NMD target identification phosphoproteomics RIP-seq

UPF1 Isoforms UPF1_1 and UPF1_2 Show Comparable ATPase Activity Despite Regulatory Loop Length Variation

Human UPF1 exists as two alternatively spliced isoforms (UPF1_1 and UPF1_2) differing only in the length of a regulatory loop. Comparative ATPase assays demonstrate that the longer regulatory loop in UPF1_1 does not inhibit catalytic activity; in fact, UPF1_1 exhibits marginally higher ATPase activity than UPF1_2 under identical assay conditions [1]. Both isoforms support comparable helicase unwinding activity, confirming functional conservation across splice variants [1].

alternative splicing isoform comparison ATPase activity

Optimal Experimental Scenarios for UPF1 Protein (CAS 147477-72-3) Based on Comparative Performance Data


Single-Molecule Studies of Helicase Processivity and Nucleic Acid Remodeling

UPF1's exceptional processivity (>10 kb) and long residence time (>5500 s) make it the preferred SF1 helicase for single-molecule biophysics experiments investigating long-range translocation and RNP remodeling. Unlike IGHMBP2 (non-processive) or monomeric UvrD/Rep (<1 kb), UPF1 provides the extended observation windows required for magnetic tweezers and optical trapping assays [1].

Reconstitution of NMD Activation in Defined In Vitro Systems

UPF1 is the only NMD factor that can serve as the enzymatic core for in vitro NMD reconstitution assays. Its ATPase activity is autoinhibited in isolation and activated 3- to 5-fold by UPF2 binding [1], enabling precise biochemical dissection of the NMD activation switch. UPF2 and UPF3 cannot substitute for this catalytic function, making UPF1 essential for studying the earliest steps of NMD initiation.

Genome-Wide Identification of Endogenous NMD Targets via p-UPF1 RIP-seq

Phosphorylated UPF1 (p-UPF1) is the only validated cellular marker that reliably discriminates NMD targets from non-targets [1]. RIP-seq using phospho-specific UPF1 antibodies enables accurate, transcriptome-wide mapping of NMD substrates, whereas total UPF1, SMG1, or SMG6 antibodies produce non-discriminating background signals [1]. This makes p-UPF1 RIP-seq the gold-standard method for NMD target discovery and validation.

Enzymatic Characterization of NMD-Related Cancer Mutations and Small-Molecule Modulators

UPF1 is the only NMD component with measurable ATPase and helicase activities suitable for high-throughput screening. Cancer-associated mutations frequently map to UPF1's CH-domain and ATP-binding site [1], and ATP mimetics targeting UPF1 are under investigation for cancer immunotherapy [2]. UPF1's quantifiable enzymatic readouts (ATP hydrolysis, RNA unwinding) provide a direct assay platform for characterizing mutation effects and screening modulators, unlike non-enzymatic NMD factors.

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